molecular formula C11H9BrClN B1382491 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile CAS No. 1314658-00-8

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile

Cat. No. B1382491
CAS RN: 1314658-00-8
M. Wt: 270.55 g/mol
InChI Key: YQQOWPZGCLVUFX-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H9BrClN . It has a molecular weight of 270.55 .


Synthesis Analysis

The synthesis of cyclobutanes, such as this compound, can be achieved through various methods. One approach involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides . Another method involves the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 270.55 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Structural Analysis and Photodimerization : The study of similar cyclobutane compounds like 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane reveals insights into the crystal structure and photodimerization processes. Such compounds have shown a puckered conformation in their cyclobutane rings, indicating a head-to-tail reaction in the dimerization process (Busetti, Valle, Zanotti, & Galiazzo, 1980).

  • Spectroscopic and Structural Studies : Research on derivatives of chlorophenyl compounds has focused on their spectroscopic and structural characteristics. For instance, studies involving 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile have detailed the buckling of the fused-ring system and the various dihedral angles within the molecule, contributing to the understanding of molecular interactions and structures (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

  • Chemical and Electronic Properties : Studies on similar compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, have examined their molecular structure, spectroscopic characterization, and electronic properties. This includes non-linear optical (NLO) properties and natural bond orbital (NBO) analysis, enhancing the understanding of the electronic interactions and potential applications of these compounds in materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).

  • Material Science Applications : The formation of derivatives like 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane and their characterization through spectroscopy can lead to new insights in material science, particularly in the development of new materials with specific electronic and optical properties (Muramatsu, Toyota, & Satou, 2009).

  • Antimicrobial Studies : Some studies have investigated the antimicrobial properties of related compounds, such as 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. These studies contribute to the field of medicinal chemistry, exploring the potential of such compounds in developing new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQOWPZGCLVUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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